4(1h)-Quinazolinethione,2-(2-cyclopentylethyl)-
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Overview
Description
4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- is a heterocyclic compound that belongs to the quinazolinethione family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of 4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- consists of a quinazoline ring system with a thione group at the 4-position and a 2-(2-cyclopentylethyl) substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with isothiocyanates, followed by cyclization to form the quinazolinethione core. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinethione derivatives depending on the nucleophile used.
Scientific Research Applications
4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4(1H)-Quinazolinone,2-(2-cyclopentylethyl)-: Similar structure but with a carbonyl group instead of a thione group.
2-(2-Cyclopentylethyl)-1,3,4-oxadiazole: Contains an oxadiazole ring instead of a quinazoline ring.
Uniqueness
4(1H)-Quinazolinethione,2-(2-cyclopentylethyl)- is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The 2-(2-cyclopentylethyl) substituent also contributes to its unique properties by influencing its interaction with molecular targets and its overall pharmacokinetic profile .
Properties
Molecular Formula |
C15H18N2S |
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Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-(2-cyclopentylethyl)-1H-quinazoline-4-thione |
InChI |
InChI=1S/C15H18N2S/c18-15-12-7-3-4-8-13(12)16-14(17-15)10-9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,17,18) |
InChI Key |
NHAQDZPGWNFTHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=S)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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